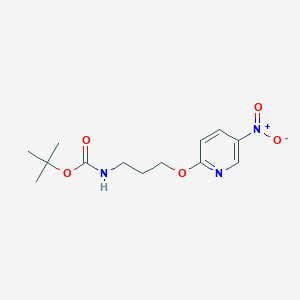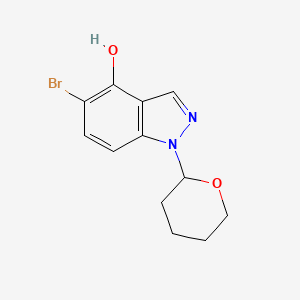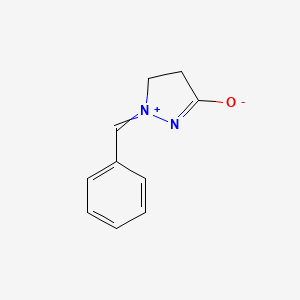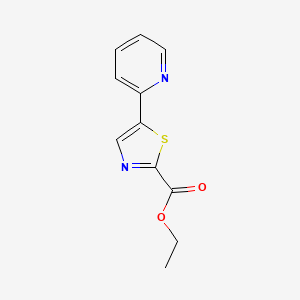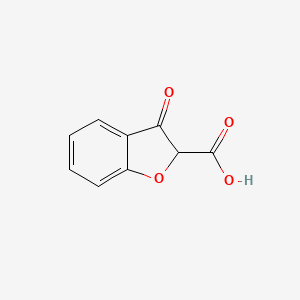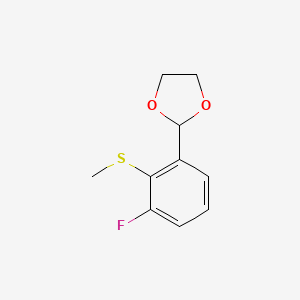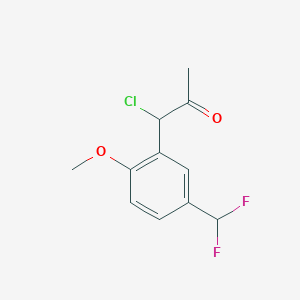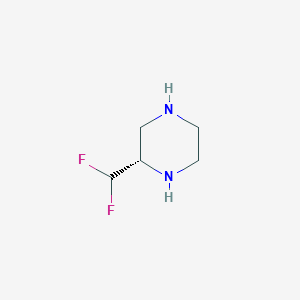![molecular formula C27H32N2O5S B14042126 (2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate](/img/structure/B14042126.png)
(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate is a complex organic compound with the molecular formula C27H32N2O5S . This compound is notable for its unique spirocyclic structure, which includes multiple functional groups such as cyano, benzyl, and sulfonate groups. These features make it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the Spirocyclic Core: This is usually achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of Functional Groups: The cyano, benzyl, and sulfonate groups are introduced through substitution reactions, often using reagents like benzyl chloride, sodium cyanide, and methylbenzenesulfonyl chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods would focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl and sulfonate groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specialized properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The cyano and sulfonate groups are particularly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can disrupt normal cellular functions, making the compound useful for studying biochemical pathways and developing therapeutic agents.
Comparación Con Compuestos Similares
Similar Compounds
(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate: The parent compound.
(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-chlorobenzenesulfonate: A similar compound with a chlorine atom instead of a methyl group.
(2-Benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-nitrobenzenesulfonate: A similar compound with a nitro group instead of a methyl group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure. This combination provides a unique set of chemical properties and reactivity patterns, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C27H32N2O5S |
|---|---|
Peso molecular |
496.6 g/mol |
Nombre IUPAC |
(2-benzyl-4-cyano-9,12-dioxa-2-azadispiro[4.2.48.25]tetradecan-4-yl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C27H32N2O5S/c1-22-7-9-24(10-8-22)35(30,31)34-21-26(18-28)20-29(17-23-5-3-2-4-6-23)19-25(26)11-13-27(14-12-25)32-15-16-33-27/h2-10H,11-17,19-21H2,1H3 |
Clave InChI |
QXTQBPDCQBLINZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OCC2(CN(CC23CCC4(CC3)OCCO4)CC5=CC=CC=C5)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




